3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate electrophilic reagents under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it inhibits the activity of PARP-1 and EGFR enzymes, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar pharmacological properties.
Uniqueness
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C21H29N5O5S2 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-(3,4,5-triethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H29N5O5S2/c1-5-29-16-12-15(13-17(30-6-2)18(16)31-7-3)20-24-26-19(22-23-21(26)32-20)14-8-10-25(11-9-14)33(4,27)28/h12-14H,5-11H2,1-4H3 |
InChI Key |
ZALXDVFLRIITOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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